molecular formula C7H4BrClF3N B1412134 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine CAS No. 1227578-18-8

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine

Cat. No. B1412134
M. Wt: 274.46 g/mol
InChI Key: ZMBBNIINVYCEDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • One notable derivative is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , which serves as a chemical intermediate for crop-protection products .

Scientific Research Applications

Spectroscopic and Optical Studies

Research on closely related compounds like 5-Bromo-2-(trifluoromethyl)pyridine has involved spectroscopic characterization through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies have explored optimized geometric structures using density functional theory (DFT), vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties. Such analyses contribute to understanding the molecular structure and properties of bromo-chloromethyl-trifluoromethylpyridines, facilitating their application in various scientific fields (H. Vural & M. Kara, 2017).

Functionalization and Metalations

Further studies have demonstrated the potential for regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine, converting them into carboxylic acids. This process involves selective deprotonation and subsequent carboxylation, showcasing the versatility of such compounds in synthetic organic chemistry (F. Cottet et al., 2004).

Microwave-Assisted Cycloadditions

A modular synthesis approach has been reported for creating functionalized pyridines through Lewis-acid-mediated and microwave-assisted cycloadditions between azapyrylium intermediates and alkynes. This method highlights the adaptability of pyridine derivatives, including those substituted with bromo and chloromethyl groups, for generating highly substituted pyridine derivatives in an efficient manner (Igor Linder et al., 2011).

Synthesis of Biomimetic Metal Ion Chelates

Research into the synthesis and characterization of bromine-substituted (chloromethyl)pyridines aims at the immobilization of biomimetic metal ion chelates on functionalized carbons. These compounds mimic bioinorganic metalloenzymes' ligating residues, showing the potential of bromo-chloromethyl-trifluoromethylpyridines in developing new biomaterials and catalysis (Troy T. Handlovic et al., 2021).

Antimicrobial Activities and DNA Interaction

Studies have also investigated the antimicrobial activities and DNA interactions of related compounds like 2-chloro-6-(trifluoromethyl)pyridine. These studies include characterizations by FT-IR, NMR, and DFT methods, as well as the examination of minimal inhibitory concentration (MIC) for antimicrobial activity, providing insights into potential biological applications of bromo-chloromethyl-trifluoromethylpyridines (M. Evecen et al., 2017).

properties

IUPAC Name

6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-2-1-4(3-9)6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBBNIINVYCEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220903
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine

CAS RN

1227578-18-8
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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